Ethyl 2,4,4-trimethylpent-2-enoate

Synthetic Chemistry Scaffold Differentiation Organic Synthesis

Ethyl 2,4,4-trimethylpent-2-enoate (CAS 1807938-32-4, molecular formula C₁₀H₁₈O₂, MW 170.25 g/mol) is an α,β-unsaturated ester characterized by a branched alkene structure with a conjugated double bond and multiple methyl substituents. The compound is typically supplied as a colorless to pale yellow liquid with a fruity odor and is available from multiple specialty chemical vendors at research-grade purity levels of 95% or higher.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 1807938-32-4
Cat. No. B3048754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4,4-trimethylpent-2-enoate
CAS1807938-32-4
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC(C)(C)C)C
InChIInChI=1S/C10H18O2/c1-6-12-9(11)8(2)7-10(3,4)5/h7H,6H2,1-5H3/b8-7+
InChIKeyFJSPLBAXDGTACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4,4-trimethylpent-2-enoate (CAS 1807938-32-4): Procurement Profile and Baseline for Research-Grade Ester Selection


Ethyl 2,4,4-trimethylpent-2-enoate (CAS 1807938-32-4, molecular formula C₁₀H₁₈O₂, MW 170.25 g/mol) is an α,β-unsaturated ester characterized by a branched alkene structure with a conjugated double bond and multiple methyl substituents . The compound is typically supplied as a colorless to pale yellow liquid with a fruity odor and is available from multiple specialty chemical vendors at research-grade purity levels of 95% or higher . As a versatile small molecule scaffold, it functions primarily as a synthetic intermediate with reactivity profiles that support Michael additions, Diels-Alder reactions, and subsequent functionalization via the ester moiety [1]. This procurement-focused baseline serves to distinguish this specific ester scaffold from other ester intermediates such as methyl 2,4,4-trimethylpent-2-enoate (CAS 81171-61-1), isooctyl acrylate (CAS 29590-42-9), and 2-ethylhexyl acrylate (CAS 103-11-7), which differ in alkyl chain length, steric profile, and application suitability.

Ethyl 2,4,4-trimethylpent-2-enoate (CAS 1807938-32-4): Why Generic Substitution of Ester Scaffolds Fails Without Validated Performance Data


The procurement of ethyl 2,4,4-trimethylpent-2-enoate cannot be indiscriminately substituted with structurally related esters or acrylates, including its methyl ester analog (methyl 2,4,4-trimethylpent-2-enoate, CAS 81171-61-1) or commodity acrylate monomers such as isooctyl acrylate (CAS 29590-42-9) and 2-ethylhexyl acrylate (CAS 103-11-7), due to fundamental differences in molecular weight, steric hindrance, volatility, and reactivity. The ethyl ester moiety confers distinct solubility and handling characteristics compared to the methyl ester, while the specific 2,4,4-trimethyl substitution pattern on the pent-2-enoate backbone imparts unique steric and electronic effects that are not replicated by linear or differently branched acrylates . Furthermore, the α,β-unsaturated carbonyl system with sterically hindered β-substitution modulates reactivity in Michael additions and cycloadditions in ways that are not predictable from simpler acrylate monomers [1]. For researchers requiring a specific synthetic scaffold for downstream functionalization or comparative structure-activity studies, substitution without validation introduces uncontrolled variables that can compromise experimental reproducibility and lead to uninterpretable results. The following section presents the quantitative evidence that substantiates these differentiation claims.

Ethyl 2,4,4-trimethylpent-2-enoate (CAS 1807938-32-4): Quantitative Evidence of Differentiation from Closest Ester Analogs


Molecular Weight and Alkyl Ester Differentiation: Ethyl vs. Methyl 2,4,4-Trimethylpent-2-enoate

The molecular weight of ethyl 2,4,4-trimethylpent-2-enoate is 170.25 g/mol . In contrast, its closest structural analog, methyl 2,4,4-trimethylpent-2-enoate (CAS 81171-61-1), has a molecular weight of 156.22 g/mol . This 14.03 g/mol difference, attributable to the ethyl ester moiety versus the methyl ester moiety, translates into altered physical properties including boiling point, volatility, and organic solvent solubility, which affect handling during synthesis and purification workflows.

Synthetic Chemistry Scaffold Differentiation Organic Synthesis

Stereochemical Configuration Specificity: (E)-Ethyl 2,4,4-trimethylpent-2-enoate as a Defined Scaffold

Ethyl 2,4,4-trimethylpent-2-enoate (CAS 1807938-32-4) is identified in multiple authoritative databases and vendor catalogs as the (E)-isomer, with the IUPAC name explicitly recorded as ethyl (E)-2,4,4-trimethylpent-2-enoate . The stereochemistry is confirmed by the InChI string representation which includes the specification '/b8-7+' indicating the trans (E) configuration at the double bond . This is in contrast to generic references to the compound class (e.g., 2,4,4-trimethylpent-2-enoate esters) which do not specify stereochemistry. This stereochemical definition is critical for applications where the geometry of the double bond influences the outcome of stereoselective transformations, such as Diels-Alder cycloadditions or enantioselective conjugate additions.

Stereoselective Synthesis Chiral Pool Asymmetric Catalysis

Purity Specification Consistency Across Multiple Commercial Sources

Across multiple independent commercial suppliers, ethyl 2,4,4-trimethylpent-2-enoate (CAS 1807938-32-4) is consistently specified at a minimum purity of 95% . This specification is maintained across Sigma-Aldrich (Enamine-sourced, 95% purity), AKSci (95% min. purity spec), and CymitQuimica (Min. 95%) . In contrast, the methyl ester analog (CAS 81171-61-1) and isooctyl acrylate (CAS 29590-42-9) are commonly supplied at variable purity grades depending on the vendor, with isooctyl acrylate often available only at technical grade (~98% as monomer, but with varying inhibitor content and polymerization potential). The consistent 95% purity specification for the target compound provides procurement certainty and reduces the need for additional purification prior to use in research applications.

Quality Control Procurement Specification Reproducibility

Research Purity Grade Differentiation: 95% Specification for Ethyl 2,4,4-trimethylpent-2-enoate

Ethyl 2,4,4-trimethylpent-2-enoate (CAS 1807938-32-4) is supplied at a minimum purity specification of 95% across multiple independent commercial sources, including Sigma-Aldrich (Enamine-sourced, 95% purity) , AKSci (95% min. purity spec) , and CymitQuimica (Min. 95%) . This consistent purity specification is higher than the typical technical-grade acrylate monomers such as isooctyl acrylate (CAS 29590-42-9) and 2-ethylhexyl acrylate (CAS 103-11-7), which are often supplied with variable inhibitor content and polymerization potential without a defined research purity grade. The 95% purity specification ensures that the compound is suitable for direct use in research applications without additional purification steps.

Procurement Quality Assurance Reproducibility

Steric Hindrance Profile Differentiation: Branched 2,4,4-Trimethyl Substitution vs. Linear Acrylates

Ethyl 2,4,4-trimethylpent-2-enoate possesses a unique steric hindrance profile conferred by the 2,4,4-trimethyl substitution pattern on the pent-2-enoate backbone . This branched structure contrasts sharply with linear acrylate monomers such as ethyl acrylate (CAS 140-88-5) or isooctyl acrylate (CAS 29590-42-9), which lack the geminal dimethyl substitution at the C4 position and the methyl substitution at the C2 position. The steric hindrance from the trimethyl groups influences the rate and regioselectivity of addition reactions at the α,β-unsaturated carbonyl system, a parameter that is not captured by simple comparisons of molecular weight or polarity [1]. While quantitative kinetic data comparing the target compound to linear acrylates in specific reactions are not available in the open literature, the structural difference is a class-level inference that guides synthetic chemists in selecting the appropriate electrophile for reactions where steric modulation is required.

Reaction Selectivity Steric Effects Catalysis

Ethyl 2,4,4-trimethylpent-2-enoate (CAS 1807938-32-4): Validated Research and Industrial Application Scenarios


Synthetic Intermediate for Stereoselective Transformations Requiring Defined (E)-Configuration

Ethyl 2,4,4-trimethylpent-2-enoate (CAS 1807938-32-4) is supplied as the defined (E)-isomer , making it suitable for stereoselective synthetic applications where the geometry of the α,β-unsaturated double bond is a determinant of reaction outcome. This includes Diels-Alder cycloadditions where the trans configuration influences endo/exo selectivity and enantioselective conjugate additions where the spatial arrangement of substituents dictates facial selectivity. Substitution with methyl 2,4,4-trimethylpent-2-enoate (CAS 81171-61-1) or undefined stereoisomer mixtures would introduce uncontrolled stereochemical variables and compromise the reproducibility of stereoselective transformations.

Research-Grade Scaffold for Derivatization and Library Synthesis

The consistent 95% minimum purity specification of ethyl 2,4,4-trimethylpent-2-enoate across multiple commercial sources makes it a reliable scaffold for derivatization and small-molecule library synthesis. The α,β-unsaturated ester functionality enables Michael additions, reductions, and nucleophilic substitutions, while the sterically hindered backbone provides a distinct structural motif compared to linear acrylates [1]. This scenario is appropriate for medicinal chemistry and chemical biology programs where scaffold diversity and consistent purity are paramount.

Calibration Standard for Chromatographic and Spectroscopic Method Development

Due to its well-defined molecular weight (170.25 g/mol) and the commercial availability of 95% pure material, ethyl 2,4,4-trimethylpent-2-enoate can serve as a calibration standard for GC-MS and LC-MS method development . Its retention behavior differs from the methyl ester analog (MW 156.22 g/mol) and linear acrylates, providing a distinct reference point for optimizing separation conditions. This application is supported by the consistent purity specification across multiple vendors, which ensures batch-to-batch consistency in analytical workflows.

Mechanistic Probe in Studies of Steric Effects on α,β-Unsaturated Carbonyl Reactivity

The unique steric hindrance profile of ethyl 2,4,4-trimethylpent-2-enoate, conferred by the 2,4,4-trimethyl substitution pattern, makes it a valuable probe for investigating steric effects on the reactivity of α,β-unsaturated esters . In studies comparing conjugate addition rates across a series of substituted acrylates, this compound provides a data point for highly hindered substrates, enabling researchers to quantify the influence of steric bulk on reaction kinetics and selectivity. This application relies on the compound's structural differentiation from linear or minimally branched acrylate analogs.

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